[1-(cyclopentyloxy)cyclohexyl]methanamine
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Overview
Description
[1-(cyclopentyloxy)cyclohexyl]methanamine: is an organic compound with the molecular formula C12H23NO It is a derivative of cyclohexylmethanamine, where a cyclopentyloxy group is attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopentyloxy)cyclohexyl]methanamine typically involves the following steps:
Formation of Cyclopentyloxycyclohexane: This step involves the reaction of cyclohexanol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form cyclopentyloxycyclohexane.
Amination: The cyclopentyloxycyclohexane is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(cyclopentyloxy)cyclohexyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
[1-(cyclopentyloxy)cyclohexyl]methanamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(cyclopentyloxy)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity by occupying its active site or alter receptor function by binding to its ligand-binding domain.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: Lacks the cyclopentyloxy group, making it less sterically hindered.
Cyclopentyloxycyclohexane: Lacks the methanamine group, affecting its reactivity and applications.
Cyclopentylamine: Smaller and less complex structure, leading to different chemical properties.
Uniqueness
- The presence of both the cyclopentyloxy and methanamine groups in [1-(cyclopentyloxy)cyclohexyl]methanamine imparts unique steric and electronic properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1249453-03-9 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
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